2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide
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Overview
Description
2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide is a complex organic compound that features multiple pyrazole rings and a cyclohexylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide typically involves the following steps:
Formation of Pyrazole Rings: The initial step involves the formation of 3,5-dimethylpyrazole through the condensation of acetylacetone and hydrazine.
Chlorination: The next step involves the chlorination of the pyrazole rings to introduce the chloro substituent at the 4-position.
Coupling with Cyclohexylacetamide: The final step involves coupling the chlorinated pyrazole rings with N-cyclohexylacetamide under suitable reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple pyrazole rings allow it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the chloro substituent and cyclohexylacetamide group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
4-Chloro-3,5-dimethylphenol: Another compound with a chloro substituent and similar aromatic structure.
Uniqueness
2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide is unique due to its combination of multiple pyrazole rings, a chloro substituent, and a cyclohexylacetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H28ClN7O |
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Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C21H28ClN7O/c1-13-16(10-27(3)24-13)20-19(22)21(17-11-28(4)25-14(17)2)29(26-20)12-18(30)23-15-8-6-5-7-9-15/h10-11,15H,5-9,12H2,1-4H3,(H,23,30) |
InChI Key |
SITSAOVZONTSBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=C(C(=NN2CC(=O)NC3CCCCC3)C4=CN(N=C4C)C)Cl)C |
Origin of Product |
United States |
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